3-Hydroxybenzophenone, a metabolite of the common UV filter benzophenone-3, has been identified as an emerging environmental contaminant due to its widespread presence in various environmental matrices. Research efforts are focused on developing efficient and accurate methods for its detection and quantification in various environmental samples, such as water, sediment, and biota. Studies utilize techniques like in-cell clean-up pressurized liquid extraction and gas chromatography-tandem mass spectrometry . Additionally, atmospheric pressure gas chromatography-time-of-flight-mass spectrometry (APGC-ToF-MS) is employed for analyzing regulated and emerging contaminants like 3-hydroxybenzophenone in water samples after stir bar sorptive extraction (SBSE) . These analytical methods contribute to understanding the environmental fate and distribution of 3-hydroxybenzophenone, aiding in environmental risk assessment.
Scientific research explores the potential biological activities of 3-hydroxybenzophenone, particularly focusing on its hormonal effects. Studies have shown that it exhibits estrogenic and anti-androgenic properties, raising concerns about potential endocrine disruption in humans and wildlife exposed to this compound. However, further research is needed to fully elucidate the mechanisms of action and potential long-term health effects associated with 3-hydroxybenzophenone exposure .
Beyond environmental analysis and biological activity studies, 3-hydroxybenzophenone finds use in specific research applications due to its unique chemical properties. Its ability to form hydrogen bonds makes it a valuable co-material for certain oxidizing agents like meta-chloroperoxybenzoic acid (MCPBA) . Additionally, its photoinitiating properties have potential applications in various photochemical reactions used in research settings.
The key feature of 3-Hydroxybenzophenone's structure is the presence of a benzophenone group (C6H5-CO-C6H5) with a hydroxyl group (OH) attached at the third (meta) position on one of the benzene rings []. This structure suggests potential for hydrogen bonding and interactions with other aromatic compounds due to the presence of the hydroxyl group [].
Synthesis of 3-Hydroxybenzophenone can be achieved through various methods. One common approach involves the Fries rearrangement, where a phenylacetyl chloride reacts with phenol in the presence of a Lewis acid catalyst [].
C6H5CH2COCl + C6H5OH -> HOC6H4COC6H5 + HCl
Irritant